Product packaging for Isothiazolone(Cat. No.:CAS No. 140651-38-3)

Isothiazolone

Cat. No.: B3347624
CAS No.: 140651-38-3
M. Wt: 101.13 g/mol
InChI Key: JLHMJWHSBYZWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiazolone is a heterocyclic organic compound with the formula C₃H₃NOS, serving as a foundational structure for a class of potent, broad-spectrum biocides . This white solid is structurally related to isothiazole and is valued for its exceptional antimicrobial and antifungal properties, making it a critical reagent in microbiological and materials science research . Its primary mechanism of action involves the inhibition of life-sustaining enzymes, specifically those with thiol groups at their active sites. The biocide functions by forming mixed disulfides with these thiols, leading to rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage and loss of viability . In research settings, this compound and its derivatives are extensively utilized to control bacteria, fungi, and algae. Key applications include the study of microbial influenced corrosion (MIC) in industrial systems such as aircraft fuel tanks and cooling water systems . In materials science, it is investigated for the preservation of marine specimens, wood, and synthetic polymers, offering an alternative to conventional toxic preservatives like formaldehyde . Furthermore, its derivatives, such as 2-octyl-4-isothiazolin-3-one (OIT), are crucial in developing antifouling coatings to prevent biofouling on submerged surfaces . Recent transcriptomic studies on Aspergillus amstelodami highlight its value in elucidating antifungal mechanisms, showing it triggers upregulation of detoxification genes (e.g., cytochrome P450, ABC transporters) and impairs protein synthesis by downregulating ribosome biogenesis genes . Researchers should note that this compound is a known skin sensitizer and may cause allergic contact dermatitis . Appropriate safety precautions, including the use of protective gloves, eye protection, and adequate ventilation, must be observed during handling . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NOS B3347624 Isothiazolone CAS No. 140651-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazole 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c5-6-3-1-2-4-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHMJWHSBYZWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS(=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577741
Record name 1H-1lambda~4~,2-Thiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140651-38-3
Record name 1H-1lambda~4~,2-Thiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Advanced Derivatization Methodologies for Isothiazolone Compounds

Established Synthetic Routes to Isothiazolone Core Structures

The industrial-scale production of fundamental this compound compounds has historically relied on robust and scalable chemical reactions. wikipedia.org These methods primarily involve the ring-closure of acyclic precursors. wikipedia.orgnih.gov

One of the foundational methods for preparing the this compound ring is through the cyclization of thioacrylamide precursors. nih.gov This approach is a key step in several documented synthesis protocols for common this compound biocides. nih.gov The general industrial process often begins with acrylic acid, which is converted to a 3-mercaptopropanamide. wikipedia.org The subsequent ring-closure of this thiol-amide intermediate, a form of thioacrylamide, yields the this compound core. wikipedia.org

A prevalent and widely documented industrial method for synthesizing isothiazolones involves the chlorine-induced oxidative cyclization of 3,3′-dithiodipropioamides. nih.govgoogle.com This process is used to prepare several key isothiazolinone derivatives. nih.gov In this reaction, the disulfide bond of the 3,3′-dithiodipropioamide is cleaved and cyclized in the presence of a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), to form the heterocyclic ring. nih.govgoogle.com

For instance, the synthesis of N,N′-dimethyl-3,3′-dithiodipropionamide can be achieved and then subjected to a chlorination/cyclization reaction to produce a mixture of 2-methylisothiazolin-3-one (MI) and 5-chloro-2-methylisothiazolin-3-one (MCI). google.com The reaction conditions, including the molar ratio of the amide precursor to the chlorinating agent, temperature, and reaction time, can be manipulated to influence the yield of specific products. nih.gov A patented method describes a two-step chlorination process to primarily produce 4,5-dichloro-2-methyl-isothiazolinone. google.com This involves an initial chlorination of N,N'-dimethyl dithiodipropionamide, followed by the addition of a larger molar amount of chlorine gas to yield the desired dichlorinated product. google.com

Starting MaterialKey ReagentProduct(s)Reference
3-MercaptopropanamidesChlorinating/Oxidizing AgentIsothiazolinones wikipedia.org
3,3′-DithiodipropioamidesChlorine (Cl₂) / Sulfuryl Chloride (SO₂Cl₂)Isothiazolinones (e.g., MI, MCI) nih.gov
N,N'-dimethyl dithiodipropionamideChlorine (Cl₂)4,5-dichloro-2-methyl-isothiazolinone google.com

Novel Synthetic Strategies for this compound Analogues and Derivatives

Recent research has focused on developing new synthetic pathways to access a wider variety of this compound structures and to improve the efficiency and sustainability of their production. thieme-connect.comresearchgate.net

The application of green chemistry principles aims to create chemical processes that are more environmentally benign. youtube.com Key principles include waste prevention, maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic reagents. youtube.comyoutube.comacs.org In the context of this compound synthesis, this translates to developing methods that avoid hazardous reagents and minimize byproducts. youtube.com For example, a synthesis route for Methylisothiazolinone (MI) was developed that specifically avoids the use of sulfuryl chloride (SO₂Cl₂), a common but hazardous reagent in other routes. nih.gov Another approach involves designing production processes that are clean and pollution-free, for instance by avoiding the use of bromine, which is corrosive and poses contamination risks. irobiocide.com The use of ultrasound has also been identified as a key technology for achieving sustainable "green" chemistry in processes related to isothiazolones. nih.gov The goal is to design reactions with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, thereby reducing waste. acs.org

Catalytic methods offer significant advantages by minimizing waste and enabling reactions under milder conditions. youtube.com Catalysts are effective in small amounts and can facilitate a single reaction multiple times, making them preferable to stoichiometric reagents that are used in excess. youtube.com In the synthesis of related heterocyclic compounds like thiazolidin-4-ones, catalysts such as vanadyl sulfate (B86663) (VOSO₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to improve reaction rates and yields, sometimes in conjunction with techniques like ultrasound irradiation. nih.gov The development of metal-catalyzed C-H functionalization is also a significant area of green chemistry that allows for the selective synthesis of functionalized heterocycles. nih.gov These catalytic strategies represent a promising avenue for more efficient and selective production of complex this compound derivatives.

The synthesis of novel this compound analogues often requires precise control over the placement of functional groups on the heterocyclic core. Chemo- and regioselective functionalization techniques are crucial for achieving this control. researchgate.net These methods allow for the modification of specific positions on the isothiazole (B42339) ring, enabling the creation of a diverse library of derivatives. thieme-connect.com For example, sequential multi-step synthesis starting with a reactive isothiazole core can be used to build more complex molecules, such as substituted 2-(isothiazol-3-yl)-1,3,4-oxadiazoles. thieme-connect.com The ability to selectively introduce substituents is key to tuning the biological or chemical properties of the final compound. thieme-connect.commdpi.com Such selective syntheses diminish the need for protecting groups, which require additional reagents and generate waste. researchgate.net

StrategyPrinciple/MethodAdvantageReference
Green SynthesisAvoidance of hazardous reagents (e.g., SO₂Cl₂), use of ultrasound.Reduced environmental impact, increased safety. nih.gov
Catalytic MethodsUse of catalysts (e.g., VOSO₄) to minimize waste and energy.Higher efficiency, lower waste, milder conditions. youtube.comnih.gov
Selective FunctionalizationChemo- and regioselective reactions for targeted derivatization.Precise control over molecular structure, access to novel analogues. thieme-connect.comresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies in this compound Chemistry

The biocidal activity of this compound derivatives is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies central to the rational design of new this compound-based compounds. ic.ac.ukmdpi.com These studies aim to identify the key structural features that govern biological activity and to create predictive models for designing molecules with enhanced efficacy and selectivity. nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. The derivation of these relationships is a cornerstone of molecular modeling and the design of pharmaceutical agents. ic.ac.uk For the this compound class, SAR studies focus on identifying the essential structural components responsible for their antimicrobial action.

The core pharmacophoric element of this class is the isothiazolin-3-one heterocyclic ring. The integrity of this ring, particularly the reactive N-S bond, is considered crucial for its mechanism of action. Modifications to this central scaffold allow for the fine-tuning of its biological properties. Key areas of structural modification include:

The N-substituent: The nature of the alkyl or aryl group attached to the nitrogen atom significantly influences the compound's hydrophobicity, which in turn affects its ability to penetrate microbial cell membranes. For example, increasing the alkyl chain length at this position can modulate the compound's partitioning behavior.

Substitution on the this compound Ring: The addition of substituents, such as chlorine atoms at the C4 and C5 positions, has a profound impact on the electrophilicity and reactivity of the molecule, thereby enhancing its biocidal potency. The combination of a chloro-substituent and an N-methyl group, as seen in 5-chloro-2-methyl-3-isothiazolinone (CMI), exemplifies this synergistic enhancement.

Ring Variation: The fusion of a benzene (B151609) ring to the this compound core, as in 1,2-benzisothiazolinone (BIT), creates a different profile of stability and activity. In some contexts, different heterocyclic systems can be considered pharmacophoric equivalents. nih.gov

SAR studies systematically alter these structural features and assess the resulting impact on antimicrobial activity, allowing researchers to build a qualitative understanding of the features that lead to potent biocidal effects. nih.gov

Predictive Modeling for Biocidal Efficacy and Selectivity

QSAR extends the qualitative principles of SAR by establishing mathematical relationships between the chemical structure and biological activity. youtube.com This approach uses molecular descriptors—numerical values that encode the physicochemical, electronic, and steric properties of a molecule—to build predictive models. nih.govresearchgate.net

The development of a QSAR model for isothiazolones involves several key steps:

Data Set Assembly: A series of this compound derivatives with experimentally measured biocidal activities (e.g., minimum inhibitory concentration) is compiled. researchgate.net

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors is calculated. These can include properties like the octanol-water partition coefficient (LogP), molecular weight, dipole moment, and quantum chemical descriptors related to frontier orbital energies. nih.govscilit.com

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates a subset of the calculated descriptors with the observed biological activity. youtube.comresearchgate.net

Validation: The predictive power of the QSAR model is rigorously assessed. A common practice is to divide the initial dataset into a training set, used to build the model, and a test set, used to evaluate its ability to predict the activity of new, previously unseen compounds. mdpi.com

Successful QSAR models serve as powerful in-silico tools, enabling the virtual screening of large libraries of potential this compound derivatives and prioritizing the synthesis of candidates with the highest predicted biocidal efficacy. nih.gov

Advanced Characterization Techniques for Synthesized Isothiazolones

The unambiguous confirmation of the structure and purity of newly synthesized this compound derivatives is essential. A combination of spectroscopic and chromatographic techniques is employed for this comprehensive characterization. mdpi.com

Spectroscopic Methods (e.g., ¹H-NMR, ESI-MS, LC-MS, IR, Raman)

Spectroscopic methods provide detailed information about a molecule's structure, connectivity, and functional groups. mdpi.com

Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy is invaluable for elucidating the precise arrangement of hydrogen atoms within the molecule, confirming the structure of the N-substituent and the substitution pattern on the heterocyclic ring.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the synthesized compound with high accuracy, confirming its elemental composition. When coupled with tandem mass spectrometry (MS/MS), it provides fragmentation patterns that further corroborate the proposed structure. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is highly effective for identifying and quantifying isothiazolones in complex mixtures. researchgate.netgrafiati.com

Infrared (IR) and Raman Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups within the molecule. For isothiazolones, the strong absorption band corresponding to the carbonyl (C=O) group stretch is a key diagnostic peak. mdpi.com

UV-Vis Spectroscopy: When coupled with a chromatograph using a diode array detector, UV-Vis spectroscopy can identify the characteristic wavelengths of maximum absorption for different isothiazolones, aiding in their identification and quantification. researchgate.net

Table 1: Maximum UV Absorption Wavelengths for Select Isothiazolones

Compound NameAbbreviationMaximum Absorption Wavelength (λmax)
2-Methyl-3-isothiazolinoneMIT275 nm researchgate.net
5-Chloro-2-methyl-3-isothiazolinoneCMIT275 nm researchgate.net
2-Octyl-3-isothiazolinoneOIT282 nm researchgate.net
4,5-Dichloro-2-octyl-3-isothiazolinoneDCOIT285 nm researchgate.net
1,2-BenzisothiazolinoneBIT318 nm researchgate.net

Chromatographic Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are the gold standard for assessing the purity of synthesized compounds by separating the target molecule from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of isothiazolones. researchgate.net The method typically employs a reverse-phase C18 column and a mobile phase consisting of a mixture of an aqueous solution (often with an acid like acetic acid to control pH) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netsemanticscholar.orgmdpi.com Detection is commonly performed using a UV detector set to the specific absorption maximum of the target analyte. researchgate.netmdpi.com The purity of a sample is determined by the relative area of its corresponding peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the separation and identification of volatile or semi-volatile isothiazolones. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. For some less volatile isothiazolones, a derivatization step may be required to improve their chromatographic performance. nih.gov

Table 2: Example Chromatographic Methods for this compound Analysis

TechniqueCompound(s)ColumnMobile Phase/Carrier GasDetection
HPLCMIT, CMITReverse-phase C18 mdpi.comIsocratic: 80% 0.4% acetic acid, 20% methanol mdpi.comUV at 274 nm mdpi.com
HPLCMIT, CMIT, OIT, DCOIT, BITAgilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) researchgate.netGradient: Acetonitrile-water researchgate.netDiode Array Detector researchgate.net
GC-MSMI, CMI, BIT, OI, DCOI-HeliumMass Spectrometry nih.gov

Molecular and Biochemical Mechanisms of Isothiazolone Action

Isothiazolone Interactions with Cellular Macromolecules

The primary mode of action for isothiazolones involves their function as electrophilic agents. researchgate.net The electron-deficient sulfur atom within the this compound ring is highly reactive towards nucleophilic groups present in essential cellular components. researchgate.net This reactivity is fundamental to their ability to disrupt a wide range of cellular functions. researchgate.netnih.gov

Protein Modification and Enzyme Inhibition (e.g., Dehydrogenase Enzymes, Thiols, Glutathione (B108866) Reductase)

Isothiazolones demonstrate a profound ability to modify proteins, which is a cornerstone of their biocidal activity. researchgate.net They readily diffuse through the cell walls of fungi and the cell membranes of bacteria to interact with intracellular targets. researchgate.netnih.gov

The primary targets are thiol groups (-SH) found in the cysteine residues of proteins and enzymes. researchgate.netnih.gov The electrophilic sulfur atom of the this compound molecule reacts with these thiol groups, leading to the formation of disulfide bonds and subsequent inactivation of the protein. researchgate.netnih.gov This interaction effectively destroys protein thiols, leading to widespread enzyme inhibition. researchgate.netonepetro.org

Key enzymes affected by this mechanism include dehydrogenases, which are crucial for cellular respiration and metabolic pathways. researchgate.netonepetro.org By inhibiting these enzymes, isothiazolones rapidly halt critical physiological functions such as cellular respiration and the generation of adenosine (B11128) triphosphate (ATP). researchgate.netosti.gov

Furthermore, isothiazolones significantly impact the glutathione system, a critical component of cellular antioxidant defense. nih.govresearchgate.net Studies on specific chlorinated isothiazolones have shown they cause a significant, dose-dependent decrease in total cellular glutathione (GSH). nih.gov This depletion is accompanied by a corresponding increase in the level of oxidized glutathione (GSSG), which disrupts the cellular thiol reduction potential. nih.gov This imbalance is exacerbated by the direct inhibition of glutathione reductase (GR), the enzyme responsible for regenerating GSH from GSSG. nih.govnih.gov

Table 1: Effects of Selected Isothiazolones on Glutathione Metabolism in Hep G2 Cells This table is interactive. You can sort and filter the data.

Compound Effect on Total Glutathione (GSx) Effect on Oxidized Glutathione (GSSG) Inhibition of Cellular Glutathione Reductase (GR)
CIT (5-chloro-N-methylisothiazol-3-one) Significant Decrease Increase Concentration-Dependent Inhibition
DCOIT (4,5-dichloro-N-octylisothiazol-3-one) Significant Decrease Increase Concentration-Dependent Inhibition
MIT (N-methylisothiazol-3-one) Less Active / No Significant Effect Less Active / No Significant Effect Less Active / No Significant Effect
OIT (N-octylisothiazol-3-one) Less Active / No Significant Effect Less Active / No Significant Effect Less Active / No Significant Effect

Data derived from research on the human hepatoblastoma cell line Hep G2. nih.gov

Nucleic Acid Alteration and Replication Interference

While the primary attack of isothiazolones is on proteins, evidence suggests they also cause damage to nucleic acids. researchgate.net This is often considered a secondary effect resulting from the widespread cellular dysfunction, such as the induction of apoptosis (programmed cell death) and oxidative stress. nih.gov For instance, treatment with a combination of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT) has been shown to induce apoptosis, which is characterized by events like DNA fragmentation. nih.govnih.gov In vitro studies using the comet assay on rat lymphocytes treated with CMIT revealed significant DNA damage. researchgate.net Impairments in DNA replication can be caused by various cellular stresses, including the depletion of necessary components for DNA synthesis or the presence of physical obstacles on the DNA template, which can be consequences of the metabolic chaos induced by isothiazolones. nih.govnih.gov

Membrane Integrity Disruption and Ion Homeostasis Perturbation

Isothiazolones must first cross the cell membrane to reach their intracellular targets. researchgate.netnih.gov Their ability to diffuse through the lipid bilayer is a critical first step in their mechanism of action. researchgate.net Some biocides in the broader guanidine (B92328) family, which are also cationic, are known to disrupt bacterial cell membranes through direct ionic interactions. nih.gov This leads to membrane perforation and the leakage of intracellular contents. nih.gov While the primary mechanism of isothiazolones is the inhibition of intracellular enzymes, their interaction with membrane proteins containing thiol groups can also contribute to the disruption of membrane integrity and the perturbation of ion homeostasis. researchgate.netnih.gov Furthermore, the induction of apoptosis by isothiazolones involves changes in the mitochondrial transmembrane potential, indicating a disruption of organellar membrane function. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A key element of this compound toxicity is the induction of oxidative stress. researchgate.netnih.gov This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com The generation of ROS is an early event following exposure to isothiazolones like the CMIT/MI mixture. nih.gov The biocidal action results in the production of free radicals, which contributes to cell death. researchgate.netosti.govonepetro.org This surge in ROS can damage vital cellular macromolecules, including lipids, proteins, and nucleic acids. mdpi.com The depletion of the cell's primary antioxidant, glutathione (GSH), by isothiazolones further cripples the cell's ability to counteract this oxidative onslaught, leading to apoptosis and necrosis. nih.govnih.gov

Metabolic Pathway Disruption in Target Microorganisms (e.g., Growth, Respiration, ATP Synthesis)

Isothiazolones are potent disruptors of central metabolic pathways in microorganisms. researchgate.netonepetro.org Their inhibitory action is rapid, affecting key physiological functions within minutes. researchgate.net By targeting crucial enzymes like dehydrogenases involved in the Krebs cycle and electron transport, isothiazolones effectively shut down cellular respiration (oxygen consumption). researchgate.netonepetro.org This disruption of respiratory pathways directly inhibits the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. researchgate.netosti.govresearchgate.netnih.gov The inability to generate energy leads to a swift cessation of metabolic activity and growth, which is a precursor to irreversible cell damage and death. researchgate.netresearchgate.net

Table 2: Impact of Isothiazolones on Microbial Metabolic Functions This table is interactive. You can sort and filter the data.

Metabolic Function Effect of this compound Exposure Timeframe Key Target/Mechanism
Growth Rapid Inhibition Minutes Disruption of metabolic pathways. researchgate.netonepetro.org
Respiration (O₂ Consumption) Rapid Inhibition Minutes Inhibition of dehydrogenase enzymes. researchgate.netonepetro.org
ATP Synthesis Inhibition Minutes Interference with mitochondrial energy production. researchgate.netnih.gov
Overall Viability Loss (Cell Death) Hours Irreversible cell damage from protein/thiol destruction and free radicals. researchgate.netonepetro.org

Data synthesized from multiple studies on the general mechanism of this compound biocides. researchgate.netresearchgate.netnih.govonepetro.org

Sublethal Effects on Microbial Physiology and Population Dynamics

Exposure to non-lethal, or sublethal, concentrations of isothiazolones can have significant impacts on microbial populations. researchgate.netnih.gov Such concentrations may not cause immediate cell death but can alter bacterial physiology and behavior. nih.gov For example, sublethal doses of methylisothiazolinone have been shown to inhibit biofilm formation in certain bacterial strains like Pseudomonas moorei. nih.gov

Studies on soil ecosystems have revealed that the inhibitory effects of isothiazolones on microbial activity, particularly fungal growth and substrate-induced respiration, can persist long after the biocide itself has degraded. researchgate.netau.dk This "legacy effect" indicates a retarded recovery of crucial soil microbial functions. researchgate.netau.dk Interestingly, different microbial groups show varied sensitivity. Fungal growth has been observed to be more sensitive and slower to recover from this compound exposure compared to bacterial growth. researchgate.net In some cases, prolonged exposure can lead to the development of tolerance within bacterial communities, altering the population dynamics of the affected environment. researchgate.net

Comparative Mechanistic Studies Across Diverse Microbial Taxa (e.g., Bacteria, Fungi, Algae)

The biocidal activity of isothiazolones is characterized by a broad spectrum of efficacy, impacting bacteria, fungi, and algae through a fundamentally similar molecular mechanism. researchgate.netchemicalbook.comonepetro.org This mechanism is primarily initiated by the diffusion of the this compound molecule across the cellular membrane of bacteria or the cell wall and membrane of fungi and algae. nih.govresearchgate.net Once inside the cell, the subsequent biochemical interactions, while following a common pathway, can elicit varied responses and potencies across different microbial taxa.

The core mechanism of action involves a two-step process. researchgate.netonepetro.orgosti.gov The first and rapid step, often occurring within minutes of contact, is the inhibition of microbial growth, respiration, and energy generation. researchgate.netonepetro.orgosti.gov This is followed by a slower, irreversible phase of cellular damage that leads to cell death over a period of hours. researchgate.netonepetro.orgosti.gov

At the molecular level, the electrophilic sulfur atom in the this compound ring is highly reactive towards nucleophilic groups, particularly the thiol (-SH) groups found in cysteine residues of proteins and in small molecules like glutathione. nih.govresearchgate.net This reaction leads to the formation of disulfide bonds, which inactivates critical enzymes and disrupts essential metabolic pathways. nih.govnih.gov Key among the affected processes are cellular respiration and ATP synthesis, with dehydrogenase enzymes being identified as significant targets. researchgate.netonepetro.orgosti.gov The disruption of these vital functions leads to an accumulation of reactive oxygen species (ROS), contributing to oxidative stress and eventual cell death. nih.govnih.gov

While this fundamental mechanism is consistent, comparative studies and observed efficacies of different this compound derivatives reveal nuances in their interactions with bacteria, fungi, and algae.

Bacteria: In bacteria, isothiazolones rapidly halt critical physiological functions. For instance, studies on Escherichia coli have demonstrated that isothiazolones like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) can inhibit DNA replication in addition to their effects on metabolic enzymes. nih.gov The efficacy of different isothiazolones can vary significantly. For example, CMIT generally shows much lower minimum inhibitory concentrations (MIC) against E. coli compared to Methylisothiazolinone (MIT) or Benzisothiazolinone (BIT). nih.gov Some research also indicates that chlorinated isothiazolones may react with amines in addition to thiols. nih.gov

Fungi: Isothiazolones are also potent against fungi, penetrating the fungal cell wall to exert their effects. nih.gov The mechanism remains centered on the inhibition of thiol-containing enzymes. nih.govnih.gov Comparative studies have shown that for fungi such as Aspergillus niger and Saccharomyces cerevisiae, the potency of isothiazolones like Methylchloroisothiazolinone (MCI), Octylisothiazolinone (OIT), and Dichlorooctylisothiazolinone (DCOIT) is nearly identical and significantly higher than that of MIT. nih.gov Interestingly, research on soil microbes has indicated that fungal growth can be inhibited for a longer duration than bacterial growth, even after the this compound has dissipated, suggesting potential differences in cellular repair mechanisms or a higher sensitivity of fungal metabolic processes. researchgate.netau.dk

Algae: Isothiazolones, particularly derivatives like 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), are effective algicides. researchgate.net The mechanism is understood to be the same as in bacteria and fungi, involving the disruption of metabolic activity through enzyme inhibition. chemicalbook.com The broad-spectrum efficacy of mixtures like CMIT/MIT has been demonstrated against algae in various industrial applications. researchgate.netonepetro.orgresearchgate.net

The differences in biocidal activity across microbial taxa can be attributed to variations in cell wall and membrane composition, the specific profile of essential thiol-containing enzymes, and the efficiency of cellular repair and detoxification mechanisms.

Research Findings:

Detailed research has quantified the differential activity of various isothiazolones against specific microbial species. These findings highlight the structure-activity relationship of isothiazolones and their varying potency across microbial kingdoms.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Isothiazolones Against Bacteria and Fungi

Compound Test Organism Microbial Taxon MIC (µg/mL) Reference(s)
Methylisothiazolinone (MIT) Escherichia coli Bacteria 41 nih.gov
Schizosaccharomyces pombe Fungus 245 nih.gov
Methylchloroisothiazolinone (MCI) Escherichia coli Bacteria 0.5 nih.gov
Schizosaccharomyces pombe Fungus 2.6 nih.gov
Benzisothiazolinone (BIT) Escherichia coli Bacteria 15-20 nih.gov

Table 2: Comparative Biocidal Activity of Isothiazolones Against Fungi

Compound Test Organism Minimum Biocidal Concentration (MBC) (mg/L) Reference(s)
Methylisothiazolinone (MIT) Aspergillus niger >100 nih.gov
Saccharomyces cerevisiae >100 nih.gov
Methylchloroisothiazolinone (MCI) Aspergillus niger <1 nih.gov
Saccharomyces cerevisiae <1 nih.gov
Octylisothiazolinone (OIT) Aspergillus niger <1 nih.gov
Saccharomyces cerevisiae <1 nih.gov
Dichlorooctylisothiazolinone (DCOIT) Aspergillus niger <1 nih.gov
Saccharomyces cerevisiae <1 nih.gov
MCI/MI Mixture Aspergillus niger <1 nih.gov

Table 3: List of Chemical Compounds

Compound Name Abbreviation
5-chloro-2-methyl-4-isothiazolin-3-one CMIT
Methylisothiazolinone MIT
Benzisothiazolinone BIT
Methylchloroisothiazolinone MCI
Octylisothiazolinone OIT
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one DCOIT
Glutathione

Environmental Fate, Transport, and Ecotoxicological Research of Isothiazolone Compounds

Environmental Distribution and Persistence

Isothiazolones are released into the environment through various pathways, including industrial wastewater discharge, leaching from treated materials, and disposal of consumer products industrialchemicals.gov.aunih.gov. Their distribution and persistence are influenced by their physicochemical properties and the environmental matrix they enter.

Aquatic Systems (Freshwater, Marine)

Upon release into aquatic environments, isothiazolones undergo distribution influenced by water solubility and partitioning behavior. Multimedia partitioning models predict that isothiazolones will primarily partition to soil and water compartments industrialchemicals.gov.auindustrialchemicals.gov.au. For instance, models suggest that MIT and CMIT will predominantly distribute to soil (approximately 61-65%) and water (approximately 34-38%) industrialchemicals.gov.au. Similarly, OIT and DCOIT are predicted to partition mainly to soil (79-81%) and water (16-19%) industrialchemicals.gov.au.

In aquatic systems, isothiazolones are generally considered to be "Not Persistent" due to rapid biodegradation industrialchemicals.gov.au. Methylisothiazolinone (MIT) and chloromethylisothiazolinone (CMIT) are reported to biodegrade rapidly in aquatic environments with half-lives significantly less than 24 hours researchgate.net. 2-octylisothiazolinone (OIT) and 4,5-dichloro-2-n-octyl-4-isothiazolinone (DCOIT) also exhibit rapid biodegradation, with DCOIT's biological degradation in marine environments being over 200 times faster than hydrolysis or photolysis researchgate.net. While OIT and DCOIT are biodegradable, they may not always meet the stringent criteria for "ready biodegradability" in standard tests, often due to the toxicity of the parent compound to microbial inocula at higher concentrations researchgate.netindustrialchemicals.gov.au. 1,2-Benzisothiazolinone (BIT) is also biodegradable under expected environmental concentrations, though its inherent toxicity can complicate standard biodegradation testing industrialchemicals.gov.au.

Bioconcentration factors (BCFs) for MIT and CMIT in fish are low, indicating they are not bioaccumulative industrialchemicals.gov.au. DCOIT has a moderate octanol-water partition coefficient (log Kow of 2.8) and an organic carbon-water (B12546825) partition coefficient (log Koc of 3.2), suggesting a tendency to partition to organic matter but not to persist significantly in the environment due to rapid degradation mst.dk.

Soil and Sediment Compartments

Isothiazolones exhibit a strong affinity for soil and sediment, with partitioning models indicating a significant proportion of released amounts accumulating in these compartments industrialchemicals.gov.auindustrialchemicals.gov.au. In soil, these compounds often undergo rapid primary biodegradation. For example, MIT has demonstrated a soil half-life of approximately 6.7 hours at a concentration of 2 µg/g of soil industrialchemicals.gov.au. Other studies report soil half-lives for MIT and CMIT to be around 0.28 to 10.4 days, respectively nih.govsantos.com. OIT and DCOIT also show rapid degradation in soil, with primary degradation half-lives typically under 10 days industrialchemicals.gov.aunih.gov. BIT is also rapidly degraded in soil, with reported half-lives below 10 days, and its degradation is faster in flooded soils, suggesting a role for anaerobic microorganisms nih.govresearchgate.net.

Despite the rapid dissipation of the parent compounds, some studies suggest that isothiazolones can exert inhibitory effects on soil microbial activity that persist even after the biocide has dissipated, a phenomenon termed "legacy effects" researchgate.net. BIT is moderately bound to soil and can be transported with soil during rainfall events, potentially reaching surface waters epa.gov. Metabolites of DCOIT have been observed to bind strongly to sediment, which immobilizes them and reduces their bioavailability epa.govplos.org.

Table 1: Persistence of Isothiazolones in Environmental Compartments

CompoundEnvironmental CompartmentHalf-life (DT50)Notes/ConditionsSource
MITSoil~6.7 hours2 µg/g soil industrialchemicals.gov.au industrialchemicals.gov.au
MITSoil0.28 daysRapid degradation nih.gov nih.gov
CMITSoil~10.4 hours santos.com santos.com
CMITAquatic< 24 hoursRapid biodegradation researchgate.net researchgate.net
OITSoil< 10 daysPrimary degradation industrialchemicals.gov.au industrialchemicals.gov.au
OITSoil9.3 days nih.gov nih.gov
OITAquatic< 26 hoursRapid biodegradation researchgate.net researchgate.net
OITAquatic5-13 hoursAerobic/Anaerobic researchgate.net researchgate.net
DCOITSoil< 10 daysPrimary degradation industrialchemicals.gov.au industrialchemicals.gov.au
DCOITSoil4.8 days nih.gov nih.gov
DCOITAquatic< 1 hourMarine microcosms researchgate.net researchgate.net
DCOITAquatic< 24 hoursRapid biodegradation researchgate.net researchgate.net
BITSoil< 10 daysRapid degradation nih.gov nih.gov
BITSoilFast in flooded soilsAnaerobic degradation researchgate.net researchgate.net
BITAquatic> 30 daysHydrolytically stable nih.govepa.gov nih.govepa.gov

Atmospheric Transport and Deposition

Information regarding the atmospheric transport and deposition of isothiazolones is limited. General statements about pesticides suggest they can enter the atmosphere via volatilization and wind erosion of sorbed particles, subsequently being transported and deposited far from their application sites researchgate.net. However, specific data on the volatility of common isothiazolones like MIT and CMIT are not extensively detailed in the provided snippets, although CMIT evaporation from air fresheners was noted as significant in one study researchgate.net. The rapid degradation rates of most isothiazolones in soil and water suggest a low potential for long-range atmospheric transport industrialchemicals.gov.au. Multimedia partitioning models also predict a lower distribution to the atmospheric compartment compared to soil and water industrialchemicals.gov.auindustrialchemicals.gov.au.

Degradation Pathways and Transformation Products in Environmental Matrices

Isothiazolones are subject to various degradation processes in the environment, primarily biotic and abiotic mechanisms, which transform them into less toxic metabolites.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation pathways, including photolysis (degradation by light) and hydrolysis (degradation by water), contribute to the environmental fate of isothiazolones. MIT and CMIT are generally considered hydrolytically stable under typical environmental conditions according to OECD guidelines industrialchemicals.gov.au. However, CMIT can undergo slight hydrolysis at high pH (pH 9) and photolysis at low pH (pH 4) researchgate.net. DCOIT exhibits hydrolysis half-lives of 9-12.5 days and a photolysis half-life of 13.4 days mst.dk. OIT is stable to hydrolysis, but its photodegradation in tap water has a half-life of approximately 28 hours nih.gov. BIT is hydrolytically stable, with a half-life exceeding 30 days, but it can be affected by sunlight nih.govepa.gov.

The fundamental abiotic degradation pathway for many isothiazolones involves the cleavage of the sulfur-nitrogen (S-N) bond within the isothiazolone ring, often initiated by nucleophilic attack. This ring-opening reaction leads to the formation of various transformation products industrialchemicals.gov.auresearchgate.neteuropa.eu. For example, the degradation of MIT and CMIT typically proceeds through N-methylmalonamic acid, followed by further breakdown into malonamic acid, malonic acid, acetic acid, and formic acid, ultimately leading to mineralization to carbon dioxide researchgate.netnih.goveuropa.eu. DCOIT degradation via photolysis can yield products such as N-n-octyl malonamic acid and N-n-octyl acetamide (B32628) nih.gov. While abiotic processes contribute to degradation, biotic mechanisms are often significantly faster for compounds like DCOIT researchgate.net. In some experimental settings, such as in vitro bioassays conducted in the dark, photodegradation plays a minor role nih.gov.

Biotic Degradation Processes (Microbial Biodegradation)

Microbial biodegradation is a primary and highly effective mechanism for the degradation of isothiazolones in the environment researchgate.netresearchgate.netplos.org. These compounds are rapidly biodegraded by microorganisms in both aquatic and soil environments researchgate.netresearchgate.net. The process typically involves the cleavage of the this compound ring, followed by oxidation of the organic carbon to carbon dioxide researchgate.net.

The principal metabolic pathway involves ring opening and the subsequent formation of less toxic metabolites. For MIT and CMIT, this leads to intermediates like N-methylmalonamic acid, which are further broken down into simpler organic acids and eventually carbon dioxide industrialchemicals.gov.auresearchgate.netnih.goveuropa.eu. Studies have shown that the degradation products of isothiazolones are generally 4-5 orders of magnitude less toxic than the parent compounds researchgate.netresearchgate.net. The biodegradation rates can be influenced by factors such as microbial community composition and concentration of the biocide researchgate.net. For instance, DCOIT's biological degradation is significantly faster than its abiotic degradation pathways researchgate.net. While isothiazolones are toxic to microbes, at environmentally relevant concentrations, they are biodegradable, and their removal in wastewater treatment plants is generally effective industrialchemicals.gov.auresearchgate.net.

Identification and Characterization of this compound Metabolites

The environmental degradation of this compound compounds involves several pathways, primarily leading to the cleavage of the this compound ring and subsequent transformation into less toxic byproducts. Studies have identified various metabolites resulting from both biotic and abiotic processes.

The principal environmental degradation pathway for methylisothiazolinone (MIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) involves ring opening and the loss of sulfur and chlorine atoms. A key metabolite identified for both MIT and CMIT is N-methylmalonamic acid industrialchemicals.gov.au. Further degradation can lead to the formation of simpler, naturally occurring molecules such as urea, formic acid, acetic acid, methylamine, and ethylene (B1197577) glycol europa.eu. Isothiazolinone-1-oxides have also been identified as degradation products europa.eu.

For 2-octylisothiazolinone (OIT), degradation pathways include ring opening and the loss of a sulfur atom, yielding N-octylmalonamic acid as a metabolite. Subsequent degradation can result in the formation of octylamine (B49996) industrialchemicals.gov.au.

These degradation processes are influenced by factors such as pH, temperature, and the presence of nucleophilic compounds like thiols, which can accelerate ring opening industrialchemicals.gov.aueuropa.euresearchgate.netresearchgate.net. While isothiazolones are generally stable to hydrolysis, their reactivity with nucleophiles is significant in natural waters and wastewater treatment plants where such compounds are abundant industrialchemicals.gov.auindustrialchemicals.gov.au.

Table 1: Identified this compound Metabolites

Parent this compoundIdentified MetabolitesReferences
MIT, CMITN-methylmalonamic acid, Urea, Formic acid, Acetic acid, Methylamine, Ethylene glycol, Isothiazolinone-1-oxides industrialchemicals.gov.aueuropa.eu
OITN-octylmalonamic acid, Octylamine industrialchemicals.gov.au
DCOITRing-opened products, oxidation to CO2 researchgate.net

Bioconcentration and Bioaccumulation Research in Non-Human Organisms

Research indicates that most common this compound compounds exhibit a low potential for bioconcentration and bioaccumulation in non-human organisms. This is largely attributed to their rapid biodegradation and, in some cases, their physicochemical properties, such as a low octanol-water partition coefficient (log Kow) industrialchemicals.gov.auindustrialchemicals.gov.aueuropa.euecetoc.org.

Studies on methylisothiazolinone (MIT) and 5-chloro-2-methyl-4-isothiazolinone (CMIT) have concluded that they are not expected to bioaccumulate, based on low bioconcentration factors (BCFs) observed in fish industrialchemicals.gov.au. Similarly, 2-octylisothiazolinone (OIT) and 4,5-dichloro-2-n-octylthis compound (DCOIT) are also considered not to bioaccumulate industrialchemicals.gov.au.

While bioaccumulation is influenced by uptake, distribution, metabolism, and excretion (ADME) processes, the rapid metabolism of isothiazolones into less toxic byproducts limits their accumulation in organisms ecotoxmodels.orgacs.orgonepetro.orgnih.gov. For instance, Sea-Nine (4,5-dichloro-2-octyl-3-isothiazolone, DCOIT) was included in studies investigating bioconcentration and biotransformation in aquatic invertebrates, highlighting that differentiating between parent compounds and their metabolites is crucial for accurate bioaccumulation parameter calculation ecotoxmodels.orgacs.org. Generally, chemicals with a log Kow below 3 are considered to have a low potential for bioaccumulation europa.eu.

Ecotoxicological Impact Assessments on Environmental Biota and Ecosystems

This compound biocides are recognized for their high toxicity to a broad range of organisms, particularly unicellular life, which is essential for their function as biocides. However, their rapid degradation into less toxic compounds generally mitigates long-term ecological risks when used appropriately.

Aquatic Organisms (e.g., Fish, Daphnia, Algae)

Isothiazolones, especially CMIT and MIT, are classified as very toxic to aquatic organisms, particularly algae and bacteria industrialchemicals.gov.au. Their biocidal activity is inherently linked to this toxicity, as it targets the growth of microorganisms.

Algae: CMIT has demonstrated significant toxicity to algae, with a 72-hour EC50 value reported at 0.089 mg/L industrialchemicals.gov.au. Algae are often the most sensitive trophic level to this compound exposure mdpi.comregulations.gov.

Invertebrates: For aquatic invertebrates like Daphnia, CMIT/MIT mixtures show acute toxicity, with a 48-hour EC50 for MIT reported at 0.51 mg/L industrialchemicals.gov.au. Studies on Daphnia magna exposed to CMIT/MIT mixtures indicate concentration-dependent mortality, with survival significantly decreasing at concentrations above 80 µg/L and a 48-hour LC50 estimated at 63.20 µg/L mdpi.com. These compounds can also affect reproduction and other phenotypic endpoints in Daphnia mdpi.com.

Fish: While specific LC50 values for fish are less frequently cited in the provided results compared to algae and daphnia, the general toxicity profile indicates potential harm. However, the rapid degradation of isothiazolones in aquatic environments with half-lives significantly less than 24 hours means that exposure concentrations may be transient researchgate.netonepetro.orgresearchgate.netosti.gov.

The release of spent industrial cooling water treated with isothiazolones poses a significant risk to aquatic ecosystems due to the high concentrations of these biocides industrialchemicals.gov.auindustrialchemicals.gov.au. Proper management and discharge protocols are crucial to minimize these risks.

Table 2: Acute Aquatic Toxicity of Isothiazolones

This compound CompoundOrganism GroupEndpointValue (mg/L)Reference
MITDaphnia48h EC500.51 industrialchemicals.gov.au
CMITAlgae72h EC500.089 industrialchemicals.gov.au
CMIT/MIT (mixture)Daphnia magna48h LC5063.20 mdpi.com
CMIT/MIT (mixture)Daphnia magnaMortality> 80 µg/L mdpi.com

Terrestrial Organisms (e.g., Soil Microbes, Plants, Invertebrates)

Isothiazolones also exhibit effects on terrestrial organisms, though research in this area is less extensive in the provided snippets compared to aquatic impacts.

Soil Microbes: Degradation studies in soil indicate that OIT and DCOIT undergo rapid primary biodegradation, with soil degradation half-lives reported as 9.3 days and 4.8 days, respectively, at a test concentration of 2 µg/g of soil industrialchemicals.gov.au. While these compounds are biodegradable, their inherent biocidal properties mean they can impact soil microbial communities at certain concentrations.

Plants and Invertebrates: Standardized ecotoxicological tests for terrestrial organisms, including soil microbes, plants, and invertebrates, are available and used for risk assessment ect.deresearchgate.net. However, specific ecotoxicity data for isothiazolones on terrestrial plants and invertebrates were not detailed in the provided search results. General risk assessments suggest that risks to terrestrial organisms, including pollinators, are expected to be minimal due to low exposure potential for some isothiazolones like BBIT regulations.gov.

Microbial Resistance to Isothiazolones: Mechanisms and Counter Strategies

Biochemical Mechanisms of Isothiazolone Resistance

Biochemical resistance encompasses the direct cellular and molecular strategies that microbes employ to counteract the effects of isothiazolones. These mechanisms include breaking down the biocide molecule, actively pumping it out of the cell, or altering the cellular targets with which it interacts.

One of the most direct ways microbes can resist a biocide is by enzymatically degrading or inactivating it. Isothiazolones are susceptible to biological degradation, a process that can be harnessed by resistant microorganisms. nih.gov Studies have shown that some filamentous fungi have the ability not only to tolerate but also to degrade methylisothiazolinone (MIT). austinpublishinggroup.com This degradation process can result in the formation of various organic acids, effectively neutralizing the antimicrobial properties of the parent compound. austinpublishinggroup.com

The primary mechanism of this compound action involves the reaction of its electron-deficient sulfur atom with nucleophilic groups in cellular components, particularly the thiol groups of cysteine residues in enzymes and other proteins like glutathione (B108866). nih.govresearchgate.netnih.gov This interaction forms disulfide bonds and inactivates essential enzymes, leading to cell death. nih.gov Consequently, a key detoxification strategy involves the microbial use of thiol-containing compounds. While not a direct enzymatic inactivation in all cases, the principle relies on sacrificing thiol groups to neutralize the biocide. For example, compounds like cysteine and mercaptopropionic acid can detoxify isothiazolones by reacting with them before they can reach their critical cellular targets. google.com Microorganisms that can produce or accumulate high levels of such sacrificial thiol compounds may exhibit increased resistance.

Efflux pumps are transport proteins located in the microbial cell membrane that actively expel a wide range of toxic substrates, including antibiotics and biocides, from the cell's interior. nih.govnih.gov This mechanism prevents the intracellular accumulation of the antimicrobial agent to a concentration that would be lethal. Efflux pumps are a major factor in the development of multidrug resistance (MDR) in bacteria. nih.gov

Several families of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being a major contributor to intrinsic resistance in Gram-negative bacteria. nih.govnih.gov In pathogens like Pseudomonas aeruginosa, four primary RND efflux pump systems have been extensively studied for their role in antibiotic resistance: MexAB-OprM, MexXY-OprM, MexCD-OprJ, and MexEF-OprN. nih.govnih.govresearchgate.net These pumps are tripartite systems that span the inner and outer membranes, enabling them to expel substrates from the cytoplasm or periplasm directly to the exterior of the cell. nih.gov

There is direct evidence linking efflux pump activity to this compound resistance. In studies of microbial isolates resistant to a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and MIT, real-time efflux assays have indicated varying levels of pump activity, suggesting that the overexpression or enhanced function of these pumps is a component of the resistance phenotype. researchgate.net The broad substrate specificity of many efflux pumps makes it plausible that they can recognize and transport isothiazolones, thereby contributing to reduced susceptibility. mdpi.com

Table 1: Major RND Efflux Pump Systems in Pseudomonas aeruginosa Implicated in Multidrug Resistance
Efflux Pump SystemComponentsGeneral SubstratesPotential Role in this compound Resistance
MexAB-OprMMexA (Periplasmic), MexB (Inner Membrane), OprM (Outer Membrane)β-lactams, quinolones, tetracycline, chloramphenicolContributes to broad-spectrum biocide resistance by reducing intracellular accumulation.
MexXY-OprMMexX (Periplasmic), MexY (Inner Membrane), OprM (Outer Membrane)Aminoglycosides, fluoroquinolones, tetracyclineOverexpression can lead to resistance against various antimicrobial compounds.
MexCD-OprJMexC (Periplasmic), MexD (Inner Membrane), OprJ (Outer Membrane)Cefepime, chloramphenicol, fluoroquinolonesUpregulation confers resistance to a range of biocides and disinfectants.
MexEF-OprNMexE (Periplasmic), MexF (Inner Membrane), OprN (Outer Membrane)Quinolones, chloramphenicol, trimethoprimAssociated with resistance to specific toxic compounds.

Since isothiazolones act by targeting specific molecules within the cell, modifications to these targets can prevent the biocide from functioning effectively. The primary targets are thiol groups within essential enzymes, such as dehydrogenases, which are critical for cellular respiration and energy production. researchgate.netwikipedia.org Any alteration that protects these thiol groups can confer resistance.

A well-documented example of resistance through adaptation has been observed in Pseudomonas aeruginosa. When exposed to sub-inhibitory concentrations of isothiazolones, resistant strains were found to suppress the production of a specific 35 kDa outer membrane protein, referred to as protein T. oup.comnih.gov In susceptible cells, this protein is readily detectable, but its production is suppressed within 24 hours of exposure to the biocide. nih.gov This change is a form of adaptation rather than a direct modification of the final target enzyme; it likely alters the cell envelope's permeability or the transport of the biocide, preventing it from reaching its intracellular targets. Notably, this adaptive resistance was not attributed to a specific mutation. oup.comnih.gov

Other potential mechanisms for target site modification could include:

Alteration of Target Enzymes: Changes in the amino acid sequence of a target enzyme could make its active-site thiol group less accessible or reactive to isothiazolones without compromising the enzyme's essential function.

Increased Production of Sacrificial Thiols: Upregulating the production of molecules like glutathione, which contain thiol groups, can provide a pool of non-essential targets that effectively neutralize isothiazolones before they can damage critical proteins. nih.gov

Genetic Basis of this compound Resistance

The biochemical mechanisms of resistance are encoded by the microorganism's genetic material. The ability to resist isothiazolones can arise from spontaneous changes in the microbe's own DNA (chromosomal mutations) or be acquired from other resistant organisms through the transfer of mobile genetic elements like plasmids.

Plasmids are small, extrachromosomal DNA molecules that can replicate independently of the chromosome and be transferred between bacteria through a process called horizontal gene transfer (HGT). mdpi.com This process is a primary driver for the rapid dissemination of antimicrobial resistance. nih.gov Genes conferring resistance to biocides have been frequently identified on plasmids, particularly in clinical and pharmaceutical environments. nih.gov

While specific genes that directly inactivate isothiazolones have not been widely characterized on plasmids, genes encoding for multidrug efflux pumps are commonly found on these mobile elements. For instance, a megaplasmid identified in a clinical isolate of Pseudomonas aeruginosa was found to carry genes for the tmexCD-oprJ efflux pump system, which contributes to resistance against multiple antibiotics. frontiersin.org The transfer of such plasmids can instantly convert a susceptible bacterium into a resistant one, not just to isothiazolones but to a wide array of antimicrobial compounds. This co-selection, where a single plasmid provides resistance to both biocides and antibiotics, is a significant public health concern.

Resistance can also arise from mutations in the bacterium's own chromosomal DNA. futurelearn.com These mutations occur spontaneously and at a low frequency, but the presence of a biocide creates a selective pressure where only the resistant mutants can survive and multiply. Chromosomal mutations can lead to resistance through several pathways, including:

Upregulation of Efflux Pumps: Mutations in regulatory genes can lead to the constitutive overexpression of chromosomally encoded efflux pumps. futurelearn.com

Modification of Target Sites: A point mutation in a gene encoding a target protein could alter its structure, reducing its affinity for the this compound molecule.

Altered Cell Permeability: Mutations can affect the structure of the cell membrane or cell wall, restricting the uptake of the biocide.

However, it is important to note that not all resistance is the result of mutation. As observed in the case of Pseudomonas aeruginosa, resistance to isothiazolones can be an adaptive, physiological response, such as the suppression of an outer membrane protein, which occurs without a detectable underlying mutation. oup.comnih.gov It is theorized that over prolonged periods, such physiological acclimation could eventually lead to permanent genetic adaptation through the selection of favorable mutations. nih.gov

Biofilm-Mediated Resistance to Isothiazolones

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.govmdpi.com This biofilm mode of growth provides microorganisms with a significant survival advantage, including increased resistance to antimicrobial agents like isothiazolones. nih.govmdpi.com Bacteria residing within a biofilm can be up to 1000 times more resistant to antimicrobial treatments than their free-floating, planktonic counterparts. nih.govmdpi.com

The mechanisms behind this heightened resistance are multifaceted:

The EPS Matrix Barrier: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier. mdpi.comnih.govnih.gov It can impede the diffusion of isothiazolones, preventing them from reaching the microbial cells in the deeper layers of the biofilm. nih.gov The matrix can also chemically interact with and neutralize the biocide before it can exert its effect. nih.gov

Physiological Heterogeneity: Within a biofilm, distinct microenvironments exist with gradients of nutrients and oxygen. mdpi.com This leads to a population of cells with varying metabolic states. nih.gov Some bacteria, particularly those in the lower strata of the biofilm, may exist in a dormant or slow-growing state. nih.govnih.gov Since many biocides, including isothiazolones, target active metabolic pathways, these dormant cells are less susceptible. nih.gov

Stress Response Genes: The biofilm environment can trigger the expression of specific genes associated with stress responses. This can lead to physiological changes in the bacteria that increase their tolerance to isothiazolones and other environmental challenges. nih.gov For example, an rpoS-mediated stress response has been implicated in increased biocide resistance. nih.gov

Altered Microenvironment: The three-dimensional structure of the biofilm can create chemical gradients that may neutralize or inhibit antimicrobial agents. mdpi.com For instance, the accumulation of eDNA can lead to a more acidic microenvironment, which in some bacteria promotes an antibiotic-resistant phenotype. mdpi.com

Cross-Resistance Patterns with Other Biocides and Antimicrobials

Cross-resistance occurs when a microorganism develops resistance to one antimicrobial agent, which then confers resistance to another, often chemically related, compound. While there have been reports of cross-reactivity between different isothiazolinone compounds in terms of inducing skin sensitization, the evidence for microbial cross-resistance is less clear. nih.govresearchgate.netresearchgate.net

Theoretically, cross-resistance between biocides and antibiotics could occur if the underlying mechanism of resistance is shared. nih.gov One of the most commonly proposed mechanisms linking biocide tolerance and antibiotic cross-resistance is the overexpression of efflux pumps. nih.gov These are membrane proteins that can actively transport a wide range of toxic compounds, including some biocides and antibiotics, out of the bacterial cell. If exposure to an this compound were to select for bacteria with up-regulated efflux pumps, these bacteria could potentially exhibit increased resistance to antibiotics that are also substrates for those pumps.

However, the distinct modes of action between broad-spectrum biocides and target-specific antibiotics may limit the potential for cross-resistance. nih.gov Isothiazolones act by reacting non-selectively with cellular nucleophiles, particularly protein thiols, causing widespread disruption of critical physiological functions like growth, respiration, and energy generation. semanticscholar.orgepa.gov Antibiotics, in contrast, typically have very specific cellular targets. nih.gov Bacteria can develop resistance to antibiotics through relatively minor changes to the target site, a mechanism that is less effective against the multi-targeted action of isothiazolones. nih.gov

A 2023 review on the linkages between biocide tolerance and antibiotic cross-resistance noted that no literature was identified that specifically discussed antibiotic cross-resistance in relation to isothiazolinones. nih.gov This suggests that while theoretically possible, significant cross-resistance between isothiazolones and antibiotics has not been a widely reported or studied phenomenon.

Strategies for Overcoming this compound Resistance in Research

To combat the challenge of microbial resistance, particularly in biofilms, researchers are exploring several strategies to enhance the efficacy of isothiazolones. These approaches focus on synergistic combinations, the development of more potent derivatives, and methods to break down the protective biofilm structure.

Synergy occurs when the combined antimicrobial effect of two or more agents is greater than the sum of their individual effects. google.com This approach can enhance potency, broaden the spectrum of activity, and potentially reduce the development of resistance. nih.govbiointerfaceresearch.com

Several studies have demonstrated the synergistic potential of combining isothiazolones with other biocides or antibiotics. For instance, research has shown that combining 2-n-octyl-4-isothiazolin-3-one with other commercial biocides can result in synergistic activity against a wide range of microorganisms. google.com Another study investigated the combination of newly synthesized isothiazol-3(2H)-one derivatives with the carbapenem antibiotic Meropenem (MRM) against resistant E. coli strains. nih.gov While most derivatives did not show synergy, a few compounds did, demonstrating the potential for this approach. nih.gov The effectiveness of such combinations is often quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy. nih.gov

A key research direction is the chemical modification of the this compound scaffold to create new derivatives with enhanced potency against resistant and biofilm-forming bacteria. nih.govnih.gov The goal is to design molecules that can better penetrate bacterial defenses, evade resistance mechanisms, and exhibit potent bactericidal activity. nih.govuq.edu.au

Recent research has yielded promising results. One study synthesized a series of isothiazol-3(2H)-one analogues and tested them against Carbapenem-resistant Enterobacterales (CRE) and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov They found that a 5-chlorothis compound core with an N-(4-chlorophenyl) substitution (compound 5a) showed exceptionally potent activity, being over 8000-fold more effective than the antibiotic Meropenem against an E. coli strain expressing the NDM-1 resistance gene. nih.govresearchgate.net

Another innovative approach involves creating hybrid molecules. Researchers developed this compound-nitroxide hybrids to improve antibacterial and antibiofilm potency while potentially reducing toxicity. nih.govuq.edu.auacs.org One such hybrid (compound 22) was significantly more active against vancomycin-resistant S. aureus (VRSA) than the parent compound, methylisothiazolinone (MIT). nih.govuq.edu.au Crucially, this hybrid also demonstrated the ability to completely eradicate established S. aureus biofilms at low concentrations. nih.govuq.edu.au

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Since the biofilm matrix is a primary defense against isothiazolones, strategies aimed at dismantling this structure are critical for restoring biocide susceptibility. nih.govmdpi.com These methodologies focus on either breaking down the matrix components or triggering the bacteria to disperse from the biofilm.

Enzymatic Degradation of EPS: A major approach involves using enzymes that can degrade the key structural components of the EPS matrix. mdpi.comnih.gov For example, polysaccharide hydrolases like dispersin B and proteases can break down the polysaccharide and protein components, respectively, weakening the biofilm's integrity and exposing the embedded cells. mdpi.com

Targeting Signaling Pathways: Biofilm formation and dispersal are tightly regulated by bacterial communication systems like quorum sensing (QS) and intracellular signaling molecules such as cyclic-di-guanosine monophosphate (c-di-GMP). mdpi.comnih.govfrontiersin.org

Quorum Sensing Inhibition: Molecules that interfere with QS signaling can disrupt biofilm formation and maintenance, potentially making the bacteria more vulnerable to isothiazolones. nih.govnih.gov

Modulating c-di-GMP: High levels of c-di-GMP generally promote biofilm formation, while low levels can trigger biofilm dispersal. nih.govfrontiersin.org Agents that can lower intracellular c-di-GMP levels, such as nitric oxide (NO), have been shown to mediate biofilm dispersal. mdpi.comfrontiersin.org

By first treating a biofilm with a dispersal agent to break down its structure or induce the bacteria to revert to a more susceptible planktonic state, a subsequent treatment with an this compound biocide can be significantly more effective. nih.gov This combined approach addresses the core mechanism of biofilm-mediated resistance.

Analytical Methodologies for Isothiazolone Detection and Quantification

Spectroscopic and Spectrophotometric Approaches

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide unique molecular fingerprints, enabling the identification and characterization of chemical compounds. While IR spectroscopy is often used for general material characterization and quality control, Raman spectroscopy, particularly in its enhanced forms like Surface-Enhanced Raman Scattering (SERS), has emerged as a sensitive tool for the trace-level detection of isothiazolones.

Raman spectroscopy utilizes the inelastic scattering of light to probe molecular vibrations. For isothiazolones, characteristic Raman peaks can be identified, allowing for their qualitative and quantitative analysis. Studies have demonstrated the application of SERS for the rapid and sensitive detection of methylisothiazolinone (MIT) and octylisothiazolinone (OIT) on glass surfaces. These SERS analyses identified specific Raman peaks, such as those at approximately 1585 cm⁻¹ for MIT and 1125 cm⁻¹ for OIT, which correlated with their concentrations. This technique has achieved high sensitivity, with reported limits of detection (LODs) as low as 10⁻¹⁰ M for MIT and 10⁻¹¹ M for OIT, with linearity (R²) values of 0.9986 and 0.9989, respectively nih.gov. The non-destructive nature, minimal sample preparation requirements, and ability to analyze samples through transparent packaging make Raman spectroscopy a valuable analytical tool researchgate.netbruker.comspectroscopyonline.com.

Table 1: Performance of SERS for Isothiazolone Detection

AnalyteCharacteristic Raman Peak (cm⁻¹)Linearity (R²)Limit of Detection (LOD)Reference
Methylisothiazolinone (MIT)~15850.998610⁻¹⁰ M nih.gov
Octylisothiazolinone (OIT)~11250.998910⁻¹¹ M nih.gov

Electrochemical and Biosensor Development for this compound Detection

Electrochemical methods offer sensitive, selective, and often rapid detection of analytes. For isothiazolones, various electrochemical techniques have been explored, utilizing different electrode materials and detection principles.

Square-wave voltammetry (SWV) and adsorptive stripping voltammetry (SWAdSV) have been employed for the determination of methylisothiazolinone (MIT). On a gold electrode, MIT exhibits an irreversible and diffusion-controlled oxidation process. SWV can provide a linear response up to 53 mg/L, while SWAdSV, using an adsorptive stripping approach, can achieve a limit of detection (LOD) as low as 0.0080 mg/L researchgate.net. Boron-doped diamond electrodes (BDDE) have also been investigated for MIT determination, showing an irreversible two-electron oxidation process that is diffusion-controlled mdpi.comresearchgate.net.

Carbon fiber electrodes (CFE) and carbon paste electrodes (CPE) have been used for the simultaneous determination of methylchloroisothiazolinone (MCI) and methylisothiazolinone (MI). CFEs offer better separation of MCI and MI compared to CPEs. Differential pulse voltammetry (DPV) measurements have yielded linear concentration ranges of 4.0–230 mg/L for MCI and 2–260 mg/L for MI ijptjournal.com. Furthermore, studies have explored the interaction of isothiazolinones with cysteine, using differential pulse voltammetry to quantify them based on the decrease in cysteine's oxidation signal, demonstrating suitability for cosmetic and household products researchgate.net. Biosensors incorporating recombinant bioluminescent bacteria have also shown potential for detecting metabolic inhibition by isothiazolinones, though further development is needed for precise quantification researchgate.netresearchgate.net.

Table 2: Performance of Electrochemical Methods for this compound Detection

AnalyteElectrode MaterialTechniqueLinear RangeLimit of Detection (LOD)Reference
Methylisothiazolinone (MIT)Gold ElectrodeSWVUp to 53 mg/L- researchgate.net
Methylisothiazolinone (MIT)Gold ElectrodeSWAdSV-0.0080 mg/L researchgate.net
Methylisothiazolinone (MIT)Boron-Doped DiamondCV, DPV-- mdpi.comresearchgate.net
Methylchloroisothiazolinone (MCI) / MITCarbon Fiber ElectrodeDPVMCI: 4.0–230 mg/L; MIT: 2–260 mg/L- ijptjournal.com
Methylchloroisothiazolinone (MCI) / MITCarbon Paste ElectrodeDPV-- ijptjournal.com
Methylisothiazolinone (MIT), CMIT, DCOITCarbon ElectrodesVoltammetry-- researchgate.net

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is critical for the accurate analysis of isothiazolones, particularly in complex matrices like cosmetics, detergents, and environmental samples. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and various microextraction methods.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for sample cleanup, analyte concentration, and isolation. It offers advantages such as reduced organic solvent consumption, higher analyte recoveries, and avoidance of emulsion formation compared to LLE nih.gov. For isothiazolones, various SPE sorbents have been employed, including HLB (Hydrophilic-Lipophilic Balance) cartridges, ENVI-Chrom P, C18 cartridges, and Florisil.

In the analysis of cosmetics and detergents, SPE using Oasis HLB cartridges has shown good recoveries for isothiazolones, ranging from 62.4% to 113% depending on the matrix nih.goveeer.org. Matrix Solid-Phase Dispersion (MSPD) using Florisil as a dispersive phase with methanol (B129727) as an elution solvent has also been developed, achieving recoveries above 80% for most isothiazolones (except MIT, ~60%) and precisions (%RSD) below 7% nih.gov. For environmental water samples, SPE with Oasis HLB cartridges has been effective for quantitative isolation and concentration, achieving recoveries of 65.4–105.6% and a 600-fold concentration factor pjoes.com.

Table 3: Summary of SPE Techniques for this compound Analysis

Analyte GroupMatrixSorbent TypeElution Solvent(s)Recovery (%)RSD (%)LOD/LOQ (Range)Reference
MIT, CMIT, BIT, OIT, 2Cl-OITHousehold ProductsOASIS HLB Plus LP CartridgeMethanol/Acetonitrile72–991.6–6.00.012–0.098 μg/mL researchgate.net
MIT, CMITBaby WipesUltrasonication, SPE, LLEMethanol/Acetic Acid90–106-- nih.gov
MIT, CMIT, OIT, BIT, IPBCDetergents (Liquid/Powder)HLB, ENVI-Chrom P CartridgesMethanol60.4–103< 7- eeer.org
MIT, CMIT, OIT, BIT, IPBCWet WipesHLB, C18 CartridgesMethanol80.3–113< 7- eeer.org
MIT, CMI, BA, PS, SB, MPCosmetics, WaterOasis HLB CartridgesAcetonitrile/Formic Acid65.4–119-0.15–16 µg/mL pjoes.com
MI, CMI, BzI, OICosmetics, HouseholdFlorisil (MSPD)Methanol>80 (MI ~60)< 7ng/g level nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classical sample preparation technique that involves partitioning analytes between two immiscible liquid phases. It remains a versatile method for the cleanup and enrichment of organic compounds from aqueous solutions nih.govchromatographyonline.com. While effective, LLE often requires significant volumes of organic solvents, leading to increased waste generation nih.gov. Optimization of LLE involves selecting appropriate solvents based on analyte polarity (LogP values) and determining optimal solvent-to-sample ratios, extraction times, and agitation methods chromatographyonline.com. Recent advancements focus on reducing solvent consumption and improving efficiency.

Microextraction Techniques

Microextraction techniques offer a greener and more sensitive alternative to conventional extraction methods by significantly reducing solvent usage and sample volumes. Hollow-fiber liquid-phase microextraction (HF-LPME) has been successfully applied for the determination of isothiazolones, such as MIT and CMIT, in adhesives researchgate.netnih.gov. This technique typically involves a semipermeable membrane containing an organic phase, with donor and acceptor phases. Optimal conditions for HF-LPME of isothiazolones include extraction times of around 20 minutes, stirring speeds of 1400 rpm, and temperatures of 50°C, achieving quantification limits (LOQ) as low as 0.123 μg/g for MIT and 0.490 μg/g for CMIT researchgate.netnih.gov. Other microextraction methods like Solid-Phase Microextraction (SPME) have also been explored, demonstrating high sensitivity and enrichment factors researchgate.netfrontiersin.org.

Table 4: Performance of Microextraction Techniques for this compound Analysis

AnalyteTechniqueMatrixExtraction TimeStirring SpeedTemperature (°C)LOQ (μg/g)Reference
MIT, CMITThree-phase HF-LPMEAdhesives20 min1400 rpm50MIT: 0.123; CMIT: 0.490 researchgate.netnih.gov
MIT, CMITHF-LPMEVarious---LOD: 10 ng/g researchgate.net
IsothiazolinonesSPMEVarious---EF: >400 researchgate.net

Method Validation and Quality Assurance in this compound Analysis

Rigorous method validation and quality assurance (QA/QC) are paramount to ensure the reliability and accuracy of analytical results for isothiazolones. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity.

Linearity is assessed by constructing calibration curves from standards at different concentrations. High correlation coefficients (R²) are typically required, often exceeding 0.99 nih.goveeer.orgmdpi.comgoogle.com. The working range defines the concentration interval over which the method provides acceptable uncertainty, with examples for MIT and CMIT reported from 0.15 to 5.8 ppm and 0.44 to 17.43 ppm, respectively nih.gov.

Accuracy is evaluated through recovery studies (e.g., matrix spike recovery) and is generally expected to be within ±15% of the nominal value eeer.orgmdpi.com. Precision is assessed by measuring the variability of results, typically expressed as relative standard deviation (%RSD), which should ideally be below 7% for routine control eeer.orgnih.govresearchgate.net. LOD and LOQ values are critical for determining the sensitivity of a method, with values reported in the ng/mL or ng/g range for sensitive techniques like LC-MS/MS and SERS nih.goveeer.orgresearchgate.netgoogle.com. Measurement uncertainty is also a key validation parameter, with values like ±0.4% for MIT and ±0.03% for CMIT reported nih.gov.

Quality assurance measures include the use of procedural blanks, instrument blanks, and regular calibration checks to monitor method performance and detect potential interferences or contamination eeer.org.

Table 5: Method Validation Parameters for this compound Analysis

Analyte(s)MethodLinearity (R²)Accuracy (%)Precision (%RSD)LOD/LOQ RangeReference
MIT, CMITHPLC-UV>0.999690–106-- nih.gov
MIT, CMITHPLC/MS>0.9960.4–113< 7ng/g level eeer.orgnih.gov
BITLC–MS/MS≥0.9929±15<15ng/mL (LLOQ: 2–10 ng/mL) mdpi.com
IsothiazolinonesLC-MS/MS≥0.9996--LOD: 0.011–0.015 mg/kg; LOQ: 0.035–0.051 mg/kg google.com
MIT, CMITThree-phase HF-LPME + HPLC-UV/DAD--6.1%LOD: 10 ng/g; LOQ: 30 ng/g researchgate.net
IsothiazolinonesSPE + LC-MS/MS-72–991.6–6.0μg/mL researchgate.net
MITVoltammetry (BDDE)--<1.6%- researchgate.net

Applications of Isothiazolones in Industrial and Material Preservation Systems: a Research Perspective

Research on Isothiazolone Efficacy in Industrial Water Treatment Systems

This compound biocides are integral to microbial control in numerous industrial water treatment applications, where they help mitigate operational issues such as microbially influenced corrosion and reductions in process efficiency. onepetro.org The most common this compound formulation is a combination of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT). researchgate.netonepetro.org This mixture provides broad-spectrum efficacy against a wide range of microorganisms. researchgate.net Another significant compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOI), is noted for its effectiveness as an algicide and fungicide. researchgate.netonepetro.org Research has shown that isothiazolones are stable in typical process waters, including those with high hardness or ammonia content, and are compatible with other treatment additives. researchgate.netonepetro.org

In cooling water systems, microbial fouling can severely impede heat transfer efficiency and pose health concerns. researchgate.netonepetro.org Isothiazolones, particularly CMIT/MIT, have been a focus of research for controlling this issue. researchgate.netresearchgate.net Studies have demonstrated their effectiveness against problematic bacteria, including biofilm-formers and Legionella. onepetro.orgresearchgate.net Laboratory and field research with DCOI has also shown excellent control of algae in cooling towers. researchgate.netonepetro.org

One key area of research has been the efficacy of CMIT/MIT against Legionella pneumophila, the causative agent of Legionnaires' disease. Studies conducted in actual cooling tower water have determined the relationship between biocide concentration, contact time, pH, and bactericidal effectiveness. oup.com For instance, at a pH of 8.0, 99% of L. pneumophila were killed after 6 hours of contact with 1.07 ppm of the active ingredient. oup.com At a lower pH of 6.7, a higher concentration of 2.23 ppm was required to achieve the same result in the same timeframe. oup.com Longer exposure times were found to be effective at lower concentrations; a 24-hour contact time with just 0.35 ppm of the active ingredient reduced viable bacterial concentrations by over 99.99%, irrespective of the pH level. oup.com Research has also evaluated isothiazolinone efficacy against protozoa, which can act as reservoirs for Legionella. nih.gov

Table 1: Efficacy of Methylchloro/methylthis compound against Legionella pneumophila in Cooling Tower Water

pHContact Time (hours)Active Ingredient (ppm)Kill Rate (%)Source
8.033.1399 oup.com
8.061.0799 oup.com
6.739.4399 oup.com
6.762.2399 oup.com
6.7 - 8.0240.35>99.99 oup.com

The paper and pulp industry utilizes isothiazolones to control microbial growth in process water systems and to prevent the degradation of paper products. researchgate.netnih.gov Fungal contamination is a particular problem that can lead to spoilage and operational issues. onepetro.org DCOI is primarily used as a fungicide in papermill applications. researchgate.netonepetro.org The use of biocides is critical for maintaining system cleanliness and preventing the formation of slime deposits, which can affect production efficiency and final product quality. Research has focused on developing methods to detect and quantify isothiazolones like MIT, CMIT, 1,2-benzisothiazolin-3-one (BIT), and 2-octyl-4-isothiazolin-3-one (OIT) in paper products intended for applications such as food packaging to ensure they are used within established limits. nih.gov

Metalworking fluids (MWFs) are susceptible to microbial contamination due to their organic components and water content, leading to biodeterioration. researchgate.net Isothiazolinones such as MIT and BIT are used as preservatives to extend the life of these fluids. nih.gov Research in this area investigates the microbial diversity in contaminated fluids and the effectiveness of biocides against these communities. researchgate.net Studies have shown that while isothiazolones can effectively prevent the growth of planktonic (free-floating) bacteria, their effect on established biofilms is significantly reduced. nih.gov Biofilms exhibit high resistance to biocides, and research indicates that even after treatment, biofilm biomass may be reduced but is often not eradicated. nih.gov The chemical composition of the MWF can also directly affect the efficacy of isothiazolinone derivatives. cn-lubricantadditive.com

Table 2: Research Findings on Isothiazolinone Efficacy in Metalworking Fluids

This compound TypeTargetResearch FindingSource
MIT, BITPlanktonic BacteriaSuccessfully prevented growth after 2 days. nih.gov
OITPlanktonic BacteriaDid not prevent growth after 2 days. nih.gov
MIT, BIT, OITBiofilm FormationDid not prevent biofilm formation. nih.gov
MIT, BIT, OITEstablished BiofilmsReduced biofilm biomass at maximum but did not eradicate it. nih.gov

Material Preservation Research

Isothiazolones are incorporated into a wide range of materials to protect them from microbial degradation during storage and use. Their broad-spectrum activity makes them effective preservatives in products such as paints, coatings, and wood. wikipedia.orgepa.gov

In water-based paints and coatings, isothiazolones are used as preservatives to prevent microbial growth that can spoil the product and shorten its shelf life. epa.gov Common isothiazolones used for this purpose include combinations of CMIT/MIT, as well as BIT, OIT, and DCOIT. epa.govresearchgate.netresearchgate.net Research has focused on the stability and longevity of these biocides within paint formulations. researchgate.net One area of study involves encapsulating isothiazolones in host materials like mesoporous silica. researchgate.net This approach aims to create a controlled-release mechanism, which can protect the biocide from degradation under alkaline conditions or high temperatures and provide a long-lasting preservative effect, while also mitigating the leaching of the biocide from the final paint film into the environment. researchgate.net

Isothiazolones are used in wood preservative formulations to protect timber from decay and staining caused by fungi. frontiersin.orggoogle.com DCOIT is a common this compound used for wood preservation and can be applied via pressure treatment for products that will be in ground contact, as well as for sapstain protection. epa.gov OIT is another this compound used as a sapstain wood preservative. epa.gov Research has explored combining isothiazolones with other organic fungicides, such as triazoles. frontiersin.org These combination formulations have been shown to exhibit a synergistic effect, providing prolonged protection against in-service surface staining at surprisingly low concentrations of this compound. google.com

Textile and Leather Preservation

Isothiazolones are utilized as effective biocides in the textile and leather industries to prevent microbial degradation. Research into their application focuses on efficacy, distribution within the material, and persistence. One study on the treatment of wet-blue leather with an isothiazolinone formulation demonstrated that the biocide is distributed uniformly throughout the material. researchgate.net When split into three layers, the standard deviations of the diameters of fungal inhibition zones among the layers were low, close to 2mm, indicating even penetration. researchgate.net

However, the same research highlighted challenges with wash-out rates. The absorptivity of the isothiazolinone into the wet-blue leather was approximately 45% within 15 minutes, but the wash-out rate reached nearly 55% after washing for the same duration. researchgate.net This suggests that for optimal preservation of intermediate products like wet-blue, the biocide should be applied late in the tanning process without subsequent washing steps. researchgate.net

For finished goods, isothiazolones provide extended protection. Finished leather coated with 135.95 mg/m² of an isothiazolinone and shoe lining treated with 77.16 mg/g demonstrated the ability to inhibit the growth of eight different fungi for 60 days. researchgate.net Specific isothiazolones are chosen for particular applications; for instance, Octylisothiazolinone (OIT) is commonly used in leather products and as an antifungal agent by the leather industry. mdpi.comresearchgate.net Research has also demonstrated that leather samples pre-treated with OIT were protected from Staphylococcus aureus contamination. mdpi.comnih.gov While effective, the persistence of isothiazolinones in textiles after washing can be low. One study found that after machine washing, the concentrations of isothiazolinones in fabrics were very low, suggesting that machine detergents containing these biocides may not leave significant residues. contactderm.org

Adhesives and Sealants Protection

Isothiazolones are incorporated into water-based adhesives and sealants to prevent microbial spoilage both in the container and after application. researchgate.net Research has focused on identifying the prevalence and concentration of these preservatives in commercially available products.

A 2019 study analyzed 38 consumer adhesives in the United States using ultrahigh-performance liquid chromatographic-mass spectrometry. nih.gov The findings revealed that 50% of the tested adhesives contained at least one isothiazolinone, and 39.5% contained two. nih.gov Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI) were the most frequently detected compounds. nih.govnih.gov

The study provided detailed data on the frequencies and concentration ranges of specific isothiazolones found in the adhesives:

This compound CompoundFrequency of DetectionConcentration Range (ppm)
Methylisothiazolinone (MI)44.7%4–133
Methylchloroisothiazolinone (MCI)31.6%7–27
Benzisothiazolinone (BIT)15.8%10–86
Octylisothiazolinone (OIT)2.6%1
Butyl BIT0%Not Detected

The research also found associations between the type of adhesive and the presence or concentration of isothiazolones. Craft glues were linked to higher concentrations of MI and MCI, while fabric adhesives had a higher likelihood of containing Benzisothiazolinone (BIT). nih.govcontactderm.org Conversely, all-purpose glues showed a statistically significant lower concentration of MI and MCI. nih.govcontactderm.org These findings highlight the widespread use of isothiazolones in these product categories and identify specific compounds commonly used for their preservation. researchgate.net

Integration of Isothiazolones into Advanced Materials

To improve the longevity and reduce the environmental impact of isothiazolones, research has focused on integrating them into advanced material systems for controlled release and enhanced stability.

Encapsulation Technologies for Controlled Release

Encapsulation is a prominent strategy to control the release of isothiazolones, thereby prolonging their biocidal activity and protecting them from degradation due to environmental factors like temperature and pH. mdpi.comnih.gov This technology acts as a barrier to biocide diffusion, preventing the premature loss of protection that can occur when biocides, as small molecules, diffuse rapidly within a polymer matrix. researchgate.netchalmers.se

Various materials and methods have been investigated for encapsulation:

Polymeric Microspheres: Polymeric monoliths of OIT and poly(methyl methacrylate) have been formulated using an internal phase separation method. chalmers.se Release studies from these microspheres showed a significant decrease in the release rate of OIT from dry-film coatings compared to freely dispersed OIT. chalmers.se

Inorganic Porous Matrices: Nanoporous inorganic materials offer a physical barrier to retard leaching. researchgate.net Zeolite NaY, a large-pore molecular sieve, has been studied as a matrix for a commercial Chloromethylisothiazolinone/Methylisothiazolinone (CMIT/MIT) biocide. unlp.edu.ar Two methods, equilibrium adsorption and impregnation by total wetting, were used to incorporate the biocide into the zeolite structure. unlp.edu.ar Microbiological tests showed that the zeolite-encapsulated biocide had a greater inhibition zone against fungi (Chaetomium globosum and Alternaria alternata) and bacteria (Staphylococcus aureus and Escherichia coli) compared to the same biocide encapsulated in mesoporous silicas like SBA-15 and MCF. unlp.edu.ar

Mineral-Based Systems: Research has explored using various minerals with different surface areas and morphologies to adsorb isothiazoline biocides for controlled-release applications. bham.ac.uk Montmorillonite clay was identified as a top-performing mineral for both adsorption and desorption of the biocide from paint films. bham.ac.uk

These encapsulation technologies represent an environmentally conscious approach by avoiding the need for high initial biocide concentrations to ensure long-term preservation. nih.gov

Polymer-Bound this compound Systems

An alternative to physical encapsulation is chemically binding biocides to a polymer backbone. This approach, known as a polymer-bound system, aims to improve resistance to leaching and prolong the active life of the preservative. While much of the foundational research in this area focused on organo-tin derivatives, the principles are applicable to isothiazolones. The synthesis of such systems can be achieved either by polymerizing monomers that already contain the biocidal moiety or by chemically reacting the biocide with a polymer that has appropriate functional groups. researchgate.net This method creates a more permanent integration of the biocide into the material matrix, reducing its mobility and potential for environmental release compared to freely dispersed additives.

Nanomaterial Composites for Enhanced Biocidal Activity

The integration of nanomaterials with biocides is an emerging field aimed at enhancing antimicrobial efficacy, potentially through synergistic effects. Nanomaterials like silver nanoparticles, copper oxide, and titanium dioxide are known for their biocidal properties, which are often attributed to the generation of reactive oxygen species (ROS) that cause cellular damage. nih.gov

Research has demonstrated the enhanced antimicrobial activity of composites such as chitosan-copper oxide nanomaterials and coatings containing silver nanoparticles and nanohydroxyapatite. nih.govnih.gov For example, a composite coating of chitosan, silver nanoparticles, and nanohydroxyapatite on porous titanium substrates demonstrated excellent bacterial inhibition over 21 days. nih.gov While specific research on composites combining isothiazolones with such nanomaterials is still developing, the principle is to leverage the unique properties of nanoparticles to either augment the biocidal action of the this compound or to create a multi-faceted antimicrobial surface that is more robust and effective than either component alone.

Efficacy Assessment Methodologies for this compound Biocides in Applied Systems

Assessing the efficacy of this compound biocides in various materials requires a combination of microbiological, chemical, and physical testing methods. These methodologies are crucial for determining the biocide's performance, stability, and release characteristics.

Microbiological Assays:

Inhibition Zone Measurement: This classic method involves placing a material treated with a biocide (such as a disc of leather) onto an agar plate inoculated with a target microorganism (e.g., fungi or bacteria). researchgate.net The effectiveness of the biocide is determined by measuring the diameter of the clear zone around the material where microbial growth is inhibited. researchgate.net

Biomass Production Reduction: In this method, the biocide's ability to control microbial growth is quantified by measuring the reduction in biomass over time. biobor.com This approach was used in a 60-day study to assess the effect of CMIT/MIT on biodiesel, where results showed an inhibitory effect on microbial populations. biobor.com

Green Fluorescent Protein (GFP) Measurement: Advanced techniques may use reporter genes like GFP to measure antimicrobial efficacy and the kinetics of cell death against specific bacteria, such as Escherichia coli. semanticscholar.org

Chemical and Analytical Techniques:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are powerful analytical tools used to accurately quantify the concentration of isothiazolones in materials and solutions. nih.govbham.ac.uk UHPLC-MS was used to determine the specific types and concentrations of five different isothiazolones in 38 consumer adhesives. nih.gov

Spectrophotometry: UV/VIS spectrophotometry has been employed to test the absorptivity and wash-out rate of isothiazolinone from wet-blue leather by measuring its concentration in treatment and washing solutions. researchgate.net

Quantitative Risk and Potency Assessment:

Local Lymph Node Assay (LLNA): For assessing the skin sensitization potential, which is a key parameter for biocides, the LLNA is used. regulations.gov This quantitative method measures the allergic response in a mouse model to determine the potency of a sensitizer. For isothiazolones, this assay helps establish skin sensitization thresholds, which are critical for risk assessment in consumer and industrial products. regulations.gov

These varied methodologies provide a comprehensive framework for evaluating the performance of this compound biocides, ensuring their effectiveness in final product applications.

Laboratory-Scale Efficacy Testing

The initial evaluation of an this compound biocide's effectiveness begins with rigorous laboratory-scale testing to determine its intrinsic antimicrobial activity. These controlled in vitro studies are fundamental for establishing baseline efficacy against a wide spectrum of microorganisms relevant to industrial contamination. Key methodologies employed include determining the Minimum Inhibitory Concentration (MIC), the Minimum Biocidal Concentration (MBC), and conducting time-kill assays.

The Minimum Inhibitory Concentration (MIC) is a cornerstone metric, defined as the lowest concentration of a biocide that prevents the visible growth of a microorganism after a specified incubation period. nih.govnih.gov Research has shown significant variation in MIC values among different this compound derivatives, reflecting their chemical structure's influence on potency. For instance, studies comparing Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), and Benzisothiazolinone (BIT) against Escherichia coli and the yeast Schizosaccharomyces pombe demonstrated that CMIT consistently exhibited the lowest MIC values. nih.govresearchgate.net The presence of a chlorine atom in the isothiazolinone ring is highlighted as a key factor in improving biocidal activity. nih.govcore.ac.uk Conversely, MIT often shows the highest MIC values, indicating lower intrinsic inhibitory activity against these organisms. nih.govcore.ac.uk

Beyond simple inhibition, the Minimum Biocidal Concentration (MBC) is determined to identify the lowest concentration of a biocide required to kill a specific percentage (typically 99.9%) of a microbial population. tandfonline.com This metric is crucial for applications requiring microbial eradication rather than just stasis. Studies comparing various isothiazolones, including MIT, CMIT, Octylisothiazolinone (OIT), and Dichloro-N-octylisothiazolinone (DCOIT), against fungi like Aspergillus niger and Saccharomyces cerevisiae found that while MIT had the highest MBC values, the other derivatives showed potent and nearly identical biocidal capabilities at low concentrations. nih.gov

Time-kill assays , also known as kill-rate or suspension tests, provide dynamic data on the speed at which a biocide acts. semanticscholar.org These tests measure the reduction in a microbial population over specific time intervals after exposure to the biocide. stle.org This methodology is critical for understanding how quickly an this compound can control a microbial excursion in an industrial system. Isothiazolones are known for a two-step mechanism that involves rapid growth inhibition within minutes, followed by irreversible cell damage that leads to cell death over hours. semanticscholar.orgresearchgate.net

Research findings from these laboratory tests consistently demonstrate the broad-spectrum activity of isothiazolones against bacteria, fungi, and algae, which are common industrial contaminants. onepetro.orgresearchgate.net For example, a mixture of CMIT/MIT has proven effective at low parts-per-million (ppm) levels against planktonic sulfate-reducing bacteria (SRB) of the Desulfovibrio genus, which are notorious for causing microbially influenced corrosion in water systems. onepetro.orgresearchgate.net

Table 1: Laboratory Efficacy of Various Isothiazolones Against Selected Microorganisms

This table summarizes Minimum Inhibitory Concentration (MIC) and Minimum Biocidal Concentration (MBC) data from various research studies. Values are presented in µg/mL unless otherwise noted.

Compound/MixtureMicroorganismTest TypeEfficacy Value (µg/mL)Reference
MIT Escherichia coliMIC40 - 41 nih.govresearchgate.net
Schizosaccharomyces pombeMIC245 - 250 nih.govresearchgate.net
Aspergillus nigerMIC>1000 nih.gov
Aspergillus nigerMBC>1000 nih.gov
CMIT (MCI) Escherichia coliMIC0.1 - 0.5 nih.govresearchgate.net
Schizosaccharomyces pombeMIC0.5 - 2.6 nih.govresearchgate.net
BIT Escherichia coliMIC20 researchgate.net
Schizosaccharomyces pombeMIC15 researchgate.net
OIT Aspergillus nigerMIC<1 nih.gov
Aspergillus nigerMBC<1 nih.gov
DCOIT Saccharomyces cerevisiaeMIC<1 nih.gov
Saccharomyces cerevisiaeMBC<1 nih.gov
CMIT/MIT Desulfovibrio spp. (SRB)Control1-6 ppm onepetro.orgresearchgate.net

Pilot-Scale and Field Studies in Industrial Contexts

While laboratory tests establish a biocide's potential, pilot-scale and field studies are essential to validate its performance under the complex and variable conditions of real-world industrial systems. These studies bridge the gap between controlled lab environments and the dynamic nature of applications like cooling towers, metalworking fluid sumps, and pulp and paper mills.

Cooling Water Systems: Pilot-scale cooling towers are frequently used to simulate field conditions, allowing for the evaluation of biocides against both planktonic (free-floating) and sessile (biofilm) microbial populations. core.ac.uk In such studies, operational parameters like water chemistry (pH, hardness, alkalinity), temperature, and recirculation rates are controlled to mimic a specific industrial system. core.ac.ukonepetro.org Field trials have been conducted in multi-cell cooling towers to determine the performance and dissolution rates of novel solid-state this compound tablets, such as those containing CMIT/MIT. onepetro.org One such study in a 5-cell cooling tower operating at 5.5 cycles of concentration evaluated how tablets suspended in bags dissolved and released the active ingredient into the system. onepetro.org Research has also shown that the efficacy of isothiazolones in cooling systems can be influenced by other chemical additives; for instance, the presence of molybdate- and phosphate-based corrosion inhibitors can result in longer kill times, potentially necessitating adjustments to the biocide program. nih.govresearchgate.net

Metalworking Fluids (MWFs): Metalworking fluids are highly susceptible to microbial contamination, which can lead to fluid degradation, foul odors, and corrosion. nih.gov The performance of isothiazolones in MWFs is often evaluated using multi-week challenge tests. In these laboratory simulations of field conditions, a sample of the fluid is repeatedly inoculated with a mixed culture of bacteria and fungi isolated from contaminated industrial fluids. The biocide's ability to keep the microbial counts below failure thresholds (e.g., <10⁵ bacteria/mL and <10³ fungi/mL) over several weeks demonstrates its long-term efficacy. tandfonline.com Isothiazolones like CMIT/MIT, DCOIT, and OIT are commonly used as "tankside" additives, dosed directly into MWF sumps to control microbial problems as they arise. stle.orglubesngreases.com

Pulp and Paper Industry: The pulp and paper industry utilizes isothiazolones to prevent microbial growth that can cause slime formation and degrade product quality. DCOIT, for example, is valued for its antifungal properties in this context. tandfonline.com Field studies in this sector focus on the biocide's ability to maintain system cleanliness and prevent spoilage of pulp slurries and coatings, which are rich in nutrients that encourage microbial proliferation.

Table 2: Summary of this compound Applications in Pilot and Field-Scale Contexts

This table outlines the use and observed performance of isothiazolones in simulated or actual industrial environments.

Industrial ApplicationThis compound TypeStudy TypeKey Parameters & MethodologyResearch FindingsReference(s)
Cooling Water Systems CMIT/MIT (Solid Tablets)Field Study5-cell cooling tower; 5.5 cycles of concentration; 850 ppm hardness; pH 8.2. Tablets suspended in bags in the tower basin to measure dissolution.Demonstrated a practical delivery method for isothiazolones in large-scale systems. onepetro.org
Cooling Water Systems Isothiazolinone formulationLaboratory challenge with field isolatesEvaluation against amoebae isolated from cooling towers.Effective against protozoa after 4 hours; efficacy reduced by the presence of molybdate and phosphate inhibitors. nih.govresearchgate.net
Metalworking Fluids Octylisothiazolinone (OIT)Multi-week Challenge TestFluid challenged weekly with mixed bacteria and fungi from contaminated fluids. Viable counts determined after each challenge.Successfully controlled microbial growth over a multi-week period, keeping populations below industry failure thresholds. tandfonline.com
Metalworking Fluids CMIT/MIT, DCOIT, OITField ApplicationUsed as tankside additives dosed directly into system sumps to control microbial contamination.Provides a flexible and effective method for troubleshooting and maintaining microbial control in active MWF systems. stle.orglubesngreases.com
Pulp and Paper Industry DCOITIndustrial ApplicationUsed for its antifungal properties to prevent slime and spoilage.Effective in controlling fungal growth in nutrient-rich paper processing environments. tandfonline.com

Future Directions and Emerging Research Areas in Isothiazolone Science

Development of Next-Generation Isothiazolone Biocides with Enhanced Profiles

Research is actively pursuing the development of novel this compound derivatives and formulations designed to offer improved performance and a more favorable environmental and toxicological footprint. Efforts are directed towards enhancing biocidal efficacy against a wider range of microorganisms, potentially overcoming resistance mechanisms, and reducing non-target effects. This includes exploring new chemical structures that might offer greater stability under diverse environmental conditions or improved biodegradability. For instance, studies are investigating this compound-nitroxide hybrids that aim to reduce inherent cytotoxicity while maintaining potent antibacterial and antibiofilm activity acs.org. The goal is to create biocides that are not only effective but also safer and more sustainable for widespread use.

Integration of Computational Chemistry and Machine Learning in this compound Design

The design of new this compound biocides is increasingly being accelerated by computational chemistry and machine learning (ML) techniques. Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict biocidal activity and toxicity based on molecular structure nih.govmdpi.com. Machine learning algorithms, coupled with quantum mechanics calculations, are being employed to screen potential candidates, optimize molecular properties, and predict performance, thereby reducing the time and cost associated with traditional synthesis and testing acs.orgrsc.org. These computational approaches are vital for rational design, enabling the creation of next-generation biocides with tailored properties and reduced environmental impact.

Advanced Analytical Tools for Environmental Monitoring and Metabolite Profiling

Accurate and sensitive analytical methods are essential for monitoring isothiazolones in various environmental matrices and for identifying their degradation products. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used due to their high selectivity and sensitivity researchgate.netresearchgate.netnih.gov. Research is focused on developing advanced sample preparation techniques, like solid-phase extraction (SPE) and ultrasound-assisted extraction (UAE), to improve analyte recovery and reduce analysis time researchgate.netresearchgate.net. The identification and profiling of this compound metabolites are also crucial for understanding their environmental fate and assessing potential risks researchgate.netresearchgate.netrsc.org.

Sustainable Synthesis and Degradation Pathways

A significant area of research is the development of greener and more sustainable methods for synthesizing this compound biocides, aligning with the principles of green chemistry tmv.ac.in. This includes exploring novel reaction pathways that minimize waste generation and utilize environmentally friendly solvents and catalysts. Concurrently, extensive research has been dedicated to understanding the environmental degradation pathways of isothiazolones. Studies indicate that these compounds undergo rapid biodegradation in aquatic and terrestrial environments, primarily through ring-opening mechanisms, leading to less toxic metabolites such as N-methylmalonamic acid researchgate.netresearchgate.netnih.govindustrialchemicals.gov.au. Research also investigates abiotic degradation pathways, including hydrolysis and phototransformation, and the influence of environmental factors like pH and temperature on these processes researchgate.netnih.gov.

Regulatory Science and Research Gaps for Environmental Stewardship of Isothiazolones

The regulatory landscape for biocides is complex, with ongoing efforts to ensure their safe and responsible use. Research gaps exist in comprehensively assessing the environmental risks, particularly concerning potential underestimations due to varying regulatory frameworks for different product types and the impact of household emissions researchgate.net. There is a need for more extensive ecotoxicological data to support precise risk evaluations tandfonline.com. Furthermore, understanding the long-term effects of chronic low-level exposure and the potential for cross-resistance with antibiotics remains an area requiring further investigation nih.govifh-homehygiene.org. Addressing these gaps is crucial for robust environmental stewardship and the development of effective regulatory strategies for isothiazolones.

Q & A

Q. What experimental approaches are used to elucidate the antimicrobial mechanism of isothiazolone derivatives?

To investigate the mechanism, researchers typically employ enzyme inhibition assays (e.g., DNA gyrase supercoiling and topoisomerase IV decatenation assays) and membrane integrity tests (e.g., fluorescent dye leakage assays). For example, DNA supercoiling assays can quantify the inhibition of bacterial type II topoisomerases, while membrane disruption is assessed via cytoplasmic leakage in bacterial cells . Additionally, minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests under CLSI guidelines provide insights into concentration-dependent activity .

Q. How can synthesis protocols for 3(2H)-isothiazolone derivatives be optimized for reproducibility?

Standardized synthesis often involves selective [3 + 2] cycloaddition reactions between azomethine ylides and bioactive precursors. Key parameters include reaction temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalyst optimization (e.g., triethylamine). Post-synthesis, purity is validated via NMR, HPLC, and mass spectrometry , while bioactivity is confirmed through in vitro antimicrobial screens .

Q. What are the standard methods for assessing this compound toxicity in mammalian cells?

Cytotoxicity is evaluated using HepG2 cell viability assays (e.g., MTT or resazurin reduction tests) at concentrations up to 128 mg/L. Acute toxicity in model organisms (e.g., zebrafish) and Ames tests for mutagenicity are also critical. Subchronic rodent studies, including functional observation batteries (FOBs), are used to rule out neurotoxicity .

Advanced Research Questions

Q. How can bacterial resistance to this compound biocides be systematically studied?

Resistance mechanisms are investigated via serial passage experiments under subinhibitory concentrations, followed by whole-genome sequencing of mutants to identify genetic mutations (e.g., efflux pump upregulation or target enzyme modifications). Checkerboard assays with antibiotics (e.g., β-lactams) can reveal synergistic effects to bypass resistance .

Q. What methodologies validate the dual-targeting mechanism of this compound inhibitors against DNA gyrase and topoisomerase IV?

Dual inhibition is confirmed by parallel enzymatic assays (supercoiling for gyrase, decatenation for topoisomerase IV) using purified enzymes. Comparative MIC analysis against quinolone-resistant strains (e.g., E. coli with GyrA S83L mutations) further distinguishes dual-targeting efficacy from single-enzyme inhibitors .

Q. How can contradictory data between in vitro and in vivo toxicity profiles of isothiazolones be resolved?

Discrepancies require cross-model validation :

  • Compare cytotoxicity in human cell lines (e.g., HepG2) with in vivo rodent studies.
  • Use pharmacokinetic modeling to assess tissue-specific exposure.
  • Evaluate metabolic degradation pathways (e.g., liver microsome assays) to identify detoxification mechanisms .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of this compound analogs?

SAR studies involve synthesizing derivatives with varied substituents (e.g., alkyl chains, halogens) and testing bioactivity. Multivariate statistical models (e.g., QSAR) correlate structural descriptors (logP, polar surface area) with MIC values. For example, 2-octyl derivatives show enhanced membrane penetration due to lipophilicity .

Q. How can ecotoxicological risks of this compound-based biocides be assessed for environmental release?

Acute fish toxicity tests (e.g., OECD 203 guidelines) and algae growth inhibition assays (OECD 201) quantify aquatic toxicity. Persistence is evaluated via biodegradation studies (e.g., OECD 301F), while photolysis rates under UV exposure predict environmental half-lives .

Methodological Frameworks

What frameworks guide the formulation of research questions for this compound studies?

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population: Pseudomonas aeruginosa biofilms.
  • Intervention: this compound derivative REDX04957.
  • Outcome: Biofilm disruption efficiency.
  • Time: 24-hour exposure .

Q. How should researchers address gaps in understanding this compound synergism with other antimicrobials?

Design two-dimensional chequerboard MIC assays to identify synergistic/antagonistic interactions. Statistical analysis via fractional inhibitory concentration (FIC) indices validates combinatory effects. Follow-up transcriptomic profiling (RNA-seq) can elucidate molecular pathways affected by combinations .

Tables for Key Data

Derivative Target Enzymes MIC Range (mg/L) Key Structural Feature Reference
REDX04957DNA gyrase, Topo IV1–4 (Gram-negative)Chlorinated this compound
2-Octyl-3-isothiazoloneMembrane disruption16–64 (A. baumannii)Long alkyl chain (C8)
Toxicity Test Model System Key Finding Reference
HepG2 cytotoxicityHuman liver cellsNo toxicity at 128 mg/L
Zebrafish acute toxicityDanio rerioLC50 > 100 mg/L

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